molecular formula C4H4N4O2 B3254808 5-Nitropyrazin-2-amine CAS No. 244261-31-2

5-Nitropyrazin-2-amine

Cat. No.: B3254808
CAS No.: 244261-31-2
M. Wt: 140.1 g/mol
InChI Key: IEYQCJINVCBCQG-UHFFFAOYSA-N
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Description

5-Nitropyrazin-2-amine (CAS 244261-31-2) is a nitro-substituted pyrazinamine compound with the molecular formula C4H4N4O2 and a molecular weight of 140.10 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. Compounds within the nitropyrazinamine family are of significant interest in the development of pharmaceutical agents, as evidenced by related structures used in the synthesis of developmental drugs targeting various therapeutic areas . The presence of both electron-withdrawing nitro group and electron-donating amino group on the pyrazine ring creates a molecular structure with potential for non-linear optical (NLO) properties, making it a candidate for advanced materials research in photonic applications . Researchers utilize this compound as a precursor for synthesizing more complex heterocyclic systems. Calculated physical properties include a density of 1.557 g/cm³, a boiling point of approximately 444.5°C at 760 mmHg, and a flash point of about 222.6°C . Proper handling procedures should include the use of personal protective equipment and adequate ventilation. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYQCJINVCBCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 5 Nitropyrazin 2 Amine

High-Resolution Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. Each functional group possesses characteristic vibrational modes, and the resulting spectrum serves as a unique molecular "fingerprint." For 5-Nitropyrazin-2-amine, these methods are invaluable for confirming the presence of the key amino (-NH2) and nitro (-NO2) groups and characterizing the vibrations of the pyrazine (B50134) ring.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. A change in the dipole moment during a vibration is required for a transition to be IR-active. mt.com The spectrum provides detailed information on the functional groups present.

For this compound, the FTIR spectrum is expected to be dominated by bands corresponding to the amino and nitro group vibrations, alongside characteristic pyrazine ring modes. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. spectroscopyonline.com The strong electron-withdrawing effect of the nitro group and the pyrazine ring would influence the position of these bands. The nitro group itself produces two prominent, strong absorptions: an asymmetric stretch typically found between 1560-1500 cm⁻¹ and a symmetric stretch between 1385-1320 cm⁻¹. najah.edu Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the pyrazine ring appear in the 1600-1400 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Frequencies and Assignments for this compound Note: The following data is representative and based on theoretical calculations and experimental data from structurally analogous compounds like 2-amino-5-nitropyridine (B18323) due to a lack of published, comprehensive experimental spectra for this compound itself. najah.eduresearchgate.net

Frequency (cm⁻¹)IntensityAssignment
~3480Mediumν_as(NH₂) - Asymmetric NH₂ Stretch
~3360Mediumν_s(NH₂) - Symmetric NH₂ Stretch
~3080Weakν(CH) - Aromatic C-H Stretch
~1640Strongδ(NH₂) - NH₂ Scissoring/Bending
~1585Very Strongν_as(NO₂) - Asymmetric NO₂ Stretch
~1550Strongν(C=N), ν(C=C) - Pyrazine Ring Stretch
~1470Strongν(C=C), ν(C=N) - Pyrazine Ring Stretch
~1340Very Strongν_s(NO₂) - Symmetric NO₂ Stretch
~1240Mediumν(C-N) - C-NH₂ Stretch
~840Strongδ(NO₂) - NO₂ Bending
~750Mediumγ(CH) - Out-of-plane C-H Bending
~650Mediumω(NH₂) - NH₂ Wagging

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic laser light. mt.com For a vibration to be Raman-active, it must cause a change in the polarizability of the molecule's electron cloud. mt.com FT-Raman often uses a near-infrared (NIR) laser, which minimizes fluorescence interference that can plague samples like nitroaromatics. researchgate.net Typically, symmetric vibrations and vibrations of non-polar bonds produce strong Raman signals.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group (~1340 cm⁻¹) is expected to be very intense. The pyrazine ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristically strong in Raman spectra. In contrast to FTIR, the asymmetric N-H and N-O stretches are often weaker in Raman. This complementarity between FTIR and FT-Raman is crucial for a complete vibrational analysis. tudublin.ie

Table 2: Expected FT-Raman Vibrational Frequencies and Assignments for this compound Note: This data is representative and based on general principles and data from analogous compounds. researchgate.net

Frequency (cm⁻¹)IntensityAssignment
~3480Weakν_as(NH₂) - Asymmetric NH₂ Stretch
~3360Mediumν_s(NH₂) - Symmetric NH₂ Stretch
~3080Strongν(CH) - Aromatic C-H Stretch
~1640Weakδ(NH₂) - NH₂ Scissoring/Bending
~1585Mediumν_as(NO₂) - Asymmetric NO₂ Stretch
~1340Very Strongν_s(NO₂) - Symmetric NO₂ Stretch
~1280StrongPyrazine Ring Breathing Mode
~1020StrongPyrazine Ring Trigonal Bending
~840Mediumδ(NO₂) - NO₂ Bending

Vibrational Band Assignment and Conformational Analysis

A detailed assignment of vibrational bands is achieved by comparing experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT). najah.eduresearchgate.net These calculations can predict vibrational frequencies and intensities and, through Potential Energy Distribution (PED) analysis, determine the contribution of individual bond stretches, bends, and torsions to each normal mode. researchgate.net

Conformational analysis, also aided by DFT calculations, investigates the different spatial arrangements (conformers) of the molecule. For this compound, key considerations include the orientation of the amino and nitro groups relative to the pyrazine ring. The planarity of the system and the potential for intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the adjacent nitro group can significantly influence the molecule's preferred conformation and stability. Theoretical studies on the analogous 2-amino-3-nitropyridine (B1266227) have explored such intramolecular interactions. najah.edu These interactions would also subtly shift the vibrational frequencies of the involved N-H and N-O bonds, which can be detected in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Interpretation

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their number (integration), and the number of adjacent protons (spin-spin splitting). For this compound, three main signals are expected:

Amine Protons (-NH₂): A broad singlet, typically in the range of 5-8 ppm. Its broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.

Aromatic Protons (H-3 and H-6): Two distinct signals in the aromatic region (7-9 ppm). The proton at the H-6 position, being between two nitrogen atoms and adjacent to the strongly electron-withdrawing nitro group, is expected to be significantly downfield (at a higher ppm value) compared to the proton at the H-3 position, which is adjacent to the electron-donating amino group. These two protons would appear as doublets due to coupling to each other.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2 - 8.5Doublet (d)~2-3 Hz (⁴JHH)
H-6~9.0 - 9.3Doublet (d)~2-3 Hz (⁴JHH)
-NH₂~7.0 - 8.0Broad Singlet (br s)-

¹³C NMR Spectroscopy The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. ucl.ac.uk The chemical shifts provide insight into the carbon's hybridization and electronic environment. For this compound, four distinct signals are expected for the pyrazine ring carbons.

C-2 and C-5: These carbons, directly bonded to the amino and nitro groups, respectively, will have their chemical shifts significantly influenced by these substituents. The C-2 carbon (attached to -NH₂) will be shifted upfield relative to an unsubstituted pyrazine, while the C-5 carbon (attached to -NO₂) will be shifted downfield.

C-3 and C-6: These protonated carbons will also show distinct signals, with their shifts influenced by the adjacent substituents and ring nitrogens.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~125 - 130
C-5~145 - 150
C-6~135 - 140

Multi-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. In the COSY spectrum of this compound, a cross-peak would be observed between the signals for the H-3 and H-6 protons, confirming their through-bond coupling relationship across the ring nitrogen.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.net The HSQC spectrum would show two cross-peaks: one connecting the H-3 proton signal to the C-3 carbon signal, and another connecting the H-6 proton signal to the C-6 carbon signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range correlations (typically over 2 or 3 bonds) between protons and carbons. It is the primary method for assigning quaternary (non-protonated) carbons. For this compound, key expected HMBC correlations would include:

The H-3 proton correlating to C-2 and C-5.

The H-6 proton correlating to C-2 and C-5.

The amine protons (-NH₂) correlating to C-2 and C-3. These correlations would unequivocally confirm the substitution pattern of the amino and nitro groups on the pyrazine ring.

Table 5: Predicted Key 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated Nucleus (¹H or ¹³C)Type of Correlation
COSY H-3H-6³J (H-C-N-H) coupling confirms proton proximity.
HSQC H-3C-3¹J (C-H) direct attachment.
H-6C-6¹J (C-H) direct attachment.
HMBC H-3C-2, C-5²J & ³J long-range coupling to quaternary carbons.
H-6C-2, C-5²J & ³J long-range coupling to quaternary carbons.
-NH₂C-2, C-3²J & ³J long-range coupling confirms -NH₂ position.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places, allowing for the determination of a unique molecular formula. For this compound (C₄H₄N₄O₂), the theoretical exact mass can be calculated and compared against the experimental value obtained from an instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. nih.gov

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ of this compound is 141.0407 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity. nih.gov

Beyond molecular mass confirmation, mass spectrometry provides crucial information about the molecule's structure through analysis of its fragmentation patterns. evitachem.com In electron impact (EI) or tandem mass spectrometry (MS/MS) experiments, the molecular ion is induced to break apart into smaller, charged fragments. The fragmentation of amines is well-characterized and often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic amines, the fragmentation can be more complex, but key losses related to the functional groups are expected. Likely fragmentation pathways for this compound would involve the loss of the nitro group (NO₂) or parts of the pyrazine ring, yielding structurally significant peaks that aid in its identification. nih.gov

Single-Crystal X-ray Diffraction Analysis

Based on analyses of analogous structures, the this compound molecule is expected to be largely planar. researchgate.net The pyrazine ring, being aromatic, will form a flat plane, with the amino (-NH₂) and nitro (-NO₂) groups also lying in or very close to this plane to maximize electronic conjugation. The geometry of the dihydropyrimidine (B8664642) ring in a related compound was found to be nearly planar, with a maximum deviation of only 0.017(1) Å. mdpi.com

The bond lengths and angles define the core geometry of the molecule. The table below presents expected values for this compound, inferred from published data on structurally similar compounds like 2,6-diamino-3,5-dinitropyrazine (B3353006) and other nitropyrazine derivatives. researchgate.netresearchgate.netresearchgate.net

ParameterBondExpected Length (Å) / Angle (°)
Bond Lengths C-NO₂~1.45
N-O (in NO₂)~1.22
C-NH₂~1.36
C-N (ring)~1.33 - 1.37
C-C (ring)~1.39 - 1.42
Bond Angles O-N-O~125°
C-C-NO₂~118°
C-C-NH₂~121°
N-C-N (ring)~116° - 118°
C-N-C (ring)~121° - 123°

These values are predictive and based on data from analogous structures.

The arrangement of molecules in the crystal, or supramolecular architecture, is dictated by non-covalent interactions. For this compound, the primary interactions are expected to be hydrogen bonds and π-π stacking. The amino group provides hydrogen bond donors (-N-H), while the nitro group and the pyrazine ring's nitrogen atoms act as hydrogen bond acceptors.

This functionality strongly suggests the formation of intermolecular hydrogen bonds, such as N-H···O (between the amine and nitro group of a neighboring molecule) or N-H···N (between the amine and a pyrazine nitrogen). researchgate.net These interactions can link molecules into distinct motifs like dimers or extended chains. nih.govnih.gov For instance, the crystal structure of 2,6-diamino-3,5-dinitropyrazine features planar, graphite-like layers held together by extensive intermolecular hydrogen bonding. researchgate.net A similar layered or chain-like architecture, driven by hydrogen bonds, is highly probable for this compound. temple.edu

Furthermore, the aromatic pyrazine ring allows for π-π stacking interactions. As the nitro group is strongly electron-withdrawing, the pyrazine ring is electron-deficient, promoting favorable stacking interactions between the planes of adjacent molecules. scirp.org These interactions, characterized by inter-planar distances of approximately 3.3 to 3.8 Å, would further stabilize the crystal packing, often in a parallel-displaced or "sandwich-like" arrangement. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org The surface is mapped with functions like dnorm, which highlights regions of close intermolecular contact. Intense red spots on the dnorm surface indicate hydrogen bonds and other close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii. mdpi.com

For this compound, the Hirshfeld surface would be expected to show prominent red areas corresponding to the N-H···O and/or N-H···N hydrogen bonds. The analysis can be distilled into a 2D "fingerprint plot," which summarizes all intermolecular contacts. Based on analyses of similar structures, the dominant interactions would be H···H, O···H/H···O, and N···H/H···N contacts, likely contributing over 70% of the total interactions on the Hirshfeld surface. nih.gov The fingerprint plot for π-π stacking would show characteristic "wings" at the top left and bottom right. mdpi.com

Predicted Contributions to Hirshfeld Surface for this compound

Contact Type Predicted Contribution (%)
H···H ~35-45%
O···H / H···O ~15-25%
N···H / H···N ~10-15%
C···H / H···C ~5-10%

These values are predictive and based on data from analogous structures. nih.govnih.gov

To further understand the stability of the compound, theoretical methods like Density Functional Theory (DFT) are used to calculate interaction energies and bond dissociation energies (BDE). The BDE for the C-NO₂ bond is a critical parameter, as its cleavage is often the initial step in the thermal decomposition of nitroaromatic compounds. researchgate.net Calculations on related molecules like nitrobenzene (B124822) and TATB have placed the C-NO₂ BDE in the range of 60-70 kcal/mol, and a similar value would be expected for this compound, indicating significant stability. researchgate.net

Theoretical and Computational Chemistry Studies on 5 Nitropyrazin 2 Amine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations have been instrumental in understanding the electronic properties of 5-Nitropyrazin-2-amine. These studies provide a detailed picture of the electron distribution, orbital energies, and reactive sites within the molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies

Theoretical investigations of molecules like this compound often utilize Density Functional Theory (DFT) and Hartree-Fock (HF) methods. researchgate.netresearchgate.net These computational approaches are employed to calculate the molecular geometry and vibrational frequencies in the ground state. nih.gov For instance, studies on similar nitro- and amino-substituted aromatic compounds have used DFT and HF with various basis sets, such as 6-311+G(d), to determine optimized geometries and other molecular properties. nih.gov The B3LYP functional, a hybrid functional, is commonly used in DFT calculations for such systems. researchgate.net While both methods are foundational, they differ in their treatment of electron correlation. HF is a more fundamental ab initio method that does not fully account for electron correlation, whereas DFT methods are designed to include it, often leading to results that are in better agreement with experimental data. researchgate.net The choice between DFT and HF can influence the accuracy of the calculated properties, with DFT often being superior for molecular vibrational problems. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital through which a molecule is likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it is likely to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net For aromatic compounds containing nitro and amino groups, the frontier orbitals are formed by the interaction of the benzene (B151609) ring orbitals with the nitro group's antibonding orbitals and the amine group's lone pair orbitals. researchgate.net Analysis of the HOMO and LUMO energies and their distribution across the molecule can reveal the most probable sites for electrophilic and nucleophilic attacks. youtube.comresearchgate.net

Table 1: Illustrative HOMO-LUMO Data for a Related Compound (Nitrobenzene)

OrbitalEnergy (eV)
HOMO-7.07
LUMO-0.46
Energy Gap 6.61

Note: This data is for nitrobenzene (B124822) and serves as an illustrative example of the types of values obtained from FMO analysis. researchgate.net The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are valuable tools for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. libretexts.orgmdpi.com The MEP is calculated based on the total electron density and the positions of the nuclei. mdpi.com Different colors on the MEP map represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwolfram.comyoutube.com Green or yellow areas represent regions of near-zero potential. wolfram.comyoutube.com By analyzing the MEP map of this compound, one can identify the electron-rich areas, likely around the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the nitro group, and the electron-deficient areas, which could be associated with the hydrogen atoms of the amine group. researchgate.net

Density of States (DOS) Calculations

Density of States (DOS) calculations provide information about the distribution of energy levels that are available for electrons in a molecule. In the context of computational chemistry, DOS plots illustrate the number of molecular orbitals at each energy level. Analysis of the total DOS and the partial DOS (PDOS), which breaks down the contributions of different atoms or groups of atoms to the molecular orbitals, can offer insights into the electronic structure and bonding. For instance, in studies of related energetic materials, DOS calculations have been used to identify the "trigger bonds" that are most likely to break during thermolysis. researchgate.net By examining the contributions of the constituent atoms to the frontier orbitals (HOMO and LUMO) in the DOS plot, one can gain a deeper understanding of the molecule's reactivity and the nature of its chemical bonds.

Molecular Dynamics and Conformation Studies

Reactivity and Reaction Pathway Predictions

Theoretical and computational chemistry provide powerful tools to predict the reactivity of a molecule without the need for physical experimentation. For this compound, which possesses an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) on an electron-deficient pyrazine ring, a complex and interesting reactive profile is anticipated.

Computational Assessment of Reaction Mechanisms (e.g., Nitration, Amination)

A typical analysis would involve Density Functional Theory (DFT) calculations to map the energy changes as reactants approach and transform into products. This process identifies transition states—the highest energy point on the reaction coordinate—and intermediates. The height of the energy barrier at the transition state (activation energy) determines the kinetic feasibility of a proposed mechanism.

Nitration: The nitration of an aromatic ring typically proceeds via an electrophilic aromatic substitution mechanism, where a nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.com In the case of this compound, the existing amino group is a strong activating group, while the nitro group is a strong deactivating group. Computational models would be used to determine the most likely position for a second nitration by comparing the activation energies for attack at each possible carbon atom on the ring. Experimental work on related compounds, such as the nitration of 2,6-dimethoxypyrazine (B1307160) to yield 2,6-dimethoxy-3,5-dinitropyrazine (B4326629), demonstrates that nitration of the pyrazine ring is feasible. osti.gov

Amination: Mechanisms for amination, such as nucleophilic aromatic substitution (SNAr), could also be assessed. In this case, the electron-withdrawing nitro group and the inherent electron deficiency of the pyrazine ring would activate the molecule towards attack by a nucleophile like an amide anion (⁻NH₂). Computational studies on similar electron-deficient systems, such as 4,6-dichloro-5-nitrobenzofuroxan, show that DFT calculations can successfully predict the course of nucleophilic substitution with amines. mdpi.com These calculations would identify the Meisenheimer complex intermediate and determine the energy barriers for the substitution reaction.

Prediction of Reactive Sites and Regioselectivity

To predict which parts of the this compound molecule are most likely to react (regioselectivity), several computational descriptors derived from its calculated electronic structure are used. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. reed.edu It is a valuable tool for predicting reactive behavior. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, strong negative potentials are expected over the oxygen atoms of the nitro group and near the nitrogen atoms of the pyrazine ring and the amino group, indicating sites for hydrogen bonding or coordination.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms of the amino group and potentially on the carbon atoms of the pyrazine ring, especially the one positioned between the two ring nitrogens, due to the combined electron-withdrawing effects.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: The location of the HOMO indicates the most probable sites for electrophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the pyrazine ring.

Fukui Functions: This DFT-based concept provides a more quantitative prediction of local reactivity. mdpi.comfaccts.de The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Different forms of the function predict the most likely sites for:

Electrophilic attack (ƒ⁺(r))

Nucleophilic attack (ƒ⁻(r))

Radical attack (ƒ⁰(r))

For this compound, these calculations would precisely quantify the reactivity of each atom, providing a detailed map of regioselectivity for different reaction types. The carbon atom ortho to the amino group and para to the nitro group would be a predicted site for electrophilic attack, while the carbons adjacent to the nitro group would be likely sites for nucleophilic attack.

First Hyperpolarizability and Non-Linear Optical (NLO) Property Prediction

Materials with significant non-linear optical (NLO) properties are crucial for modern technologies like optical data processing and telecommunications. diva-portal.orgfrontiersin.org The NLO response of a molecule is governed by its hyperpolarizabilities. The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response, such as second-harmonic generation (SHG). rsc.orgmdpi.com

Molecules that exhibit strong NLO properties often possess a "push-pull" electronic structure, featuring an electron-donating group (EDG) and an electron-accepting group (EWG) connected by a π-conjugated system. frontiersin.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an electric field (such as from a laser), leading to a large change in the molecular dipole moment and a high β value.

This compound is an archetypal push-pull system. The amino group (-NH₂) serves as a potent electron donor, while the nitro group (-NO₂) is a strong electron acceptor. These are connected by the π-system of the pyrazine ring. This configuration is predicted to give rise to significant NLO properties.

Computational chemistry, particularly DFT, is a standard tool for predicting the NLO properties of molecules. nih.govjournaleras.com The components of the first hyperpolarizability tensor (β) can be calculated, and the total hyperpolarizability (β_tot) is determined using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

where β_i (i = x, y, z) are the components of the hyperpolarizability vector.

While direct computational results for this compound are not documented, studies on analogous molecules provide insight. For instance, a DFT study on 2-amino-5-nitrobenzophenone, which also contains amino and nitro groups, confirmed its NLO potential through the calculation of its first hyperpolarizability. nih.gov Similarly, theoretical studies on various organic chromophores consistently show that combining strong donor and acceptor groups leads to enhanced β values. rsc.orgresearchgate.net The magnitude of the calculated β value is often compared to that of a standard reference material like urea (B33335) to evaluate its potential for NLO applications. journaleras.com

The table below illustrates the kind of data that a computational DFT study on this compound would generate to characterize its NLO properties, with example values drawn conceptually from related literature for illustrative purposes.

ParameterSymbolDescription
Dipole Momentμ (Debye)Measures the molecule's overall polarity. A large ground-state dipole moment is typical for push-pull systems.
Mean Polarizability⟨α⟩ (esu)Measures the linear response of the electron cloud to an electric field.
First Hyperpolarizabilityβ_tot (esu)Measures the second-order non-linear response. This is the key indicator of a molecule's potential for applications like second-harmonic generation.

A detailed computational analysis would reveal a large β_tot value for this compound, driven by a low-energy ICT electronic transition from the HOMO (centered on the amino group) to the LUMO (centered on the nitro group). This would confirm the molecule as a promising candidate for further experimental investigation as an NLO material.

Reactivity Profiles and Transformational Chemistry of 5 Nitropyrazin 2 Amine

Reactions at the Amino Functional Group

The primary amino group in 5-Nitropyrazin-2-amine is a key site for a variety of chemical modifications, enabling the synthesis of diverse derivatives and intermediates.

Derivatization Strategies for Analytical Detection and Purification

The direct analysis of this compound, particularly in complex mixtures, can be challenging due to its polarity and potentially low volatility. Derivatization of the amino group is a common strategy to enhance its detectability and improve separation in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). byjus.comyoutube.com This involves converting the amine into a derivative with more favorable analytical properties.

The primary goal of derivatization is often to introduce a chromophore or fluorophore, a molecular moiety that absorbs ultraviolet-visible light or fluoresces, respectively. byjus.comwikipedia.org This significantly increases the sensitivity of detection. byjus.com Common derivatizing reagents for primary amines that are applicable to this compound are outlined in the table below.

Table 1: Common Derivatizing Reagents for the Amino Group of this compound

Derivatizing ReagentType of Detection EnhancementKey Features of the Derivative
Dansyl chloride (DNS-Cl)FluorescenceForms highly fluorescent and stable derivatives. youtube.com
Dabsyl chloride (DABS-Cl)UV-Vis AbsorbanceProduces intensely colored derivatives, aiding in visual detection and quantification.
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)FluorescenceReacts rapidly with amines to form fluorescent adducts. youtube.com
o-Phthaldialdehyde (OPA)FluorescenceReacts in the presence of a thiol to form fluorescent isoindole derivatives. youtube.com

These derivatization reactions not only improve detectability but also alter the polarity and volatility of this compound, which can be leveraged for more effective purification by chromatography. For instance, converting the polar amine to a less polar derivative can improve its retention and resolution on reverse-phase HPLC columns.

Diazotization and Subsequent Transformations as Synthetic Intermediates

The primary aromatic amino group of this compound can undergo diazotization, a reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a pyrazin-2-diazonium salt. mt.com This transformation is a cornerstone of synthetic organic chemistry, as diazonium salts are highly versatile intermediates that can be converted into a wide array of other functional groups. mt.com

The general scheme for the diazotization of this compound is as follows:

Reaction of this compound with nitrous acid to form the corresponding diazonium salt.

These diazonium salts are often unstable and are typically used immediately in subsequent reactions. Some of the key transformations of the 5-nitro-2-pyrazinyldiazonium salt are summarized below.

Table 2: Synthetic Transformations of 5-Nitro-2-pyrazinyldiazonium Salts

Reaction NameReagentsProduct Functional Group
Sandmeyer ReactionCuCl, CuBr, CuCN-Cl, -Br, -CN
Schiemann ReactionHBF₄, heat-F
Gomberg-Bachmann ReactionAromatic compound (e.g., benzene)Aryl group
Azo CouplingActivated aromatic compound (e.g., phenol, aniline)Azo group (-N=N-Ar)
ReductionH₃PO₂-H (Dediazoniation)

These reactions provide a powerful toolkit for the synthesis of a diverse range of substituted nitropyrazines, which would be difficult to access through direct substitution on the pyrazine (B50134) ring.

Acylation and Alkylation Reactions

The amino group of this compound can be acylated or alkylated to form the corresponding amides and secondary or tertiary amines.

Acylation is typically achieved by reacting the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction converts the basic amino group into a neutral amide. This transformation can be useful as a protective strategy in multi-step syntheses, as the amide is less susceptible to oxidation and reaction with electrophiles than the free amine. mdpi.com

Alkylation of the amino group can be more complex. While direct reaction with alkyl halides can occur, polyalkylation is a common side reaction. youtube.com Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of secondary and tertiary amines.

It is important to note that Friedel-Crafts acylation and alkylation reactions, which typically involve a Lewis acid catalyst like AlCl₃, are generally not successful with substrates containing an amino group. youtube.comnih.gov The basic lone pair of the amino group coordinates with the Lewis acid, deactivating the ring towards electrophilic attack. youtube.com Therefore, for modifications of the pyrazine ring via Friedel-Crafts chemistry, protection of the amino group, for instance by acylation, is a necessary prerequisite. mdpi.com

Modifications of the Nitropyrazine Ring System

The pyrazine ring of this compound, influenced by the strong electron-withdrawing nitro group, can undergo several important transformations.

Reductions of the Nitro Group to Other Nitrogen-Containing Functionalities

The reduction of the nitro group is a fundamental transformation that significantly alters the electronic properties of the pyrazine ring. The most common reduction product is the corresponding amine, pyrazine-2,5-diamine. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. researchgate.netkhanacademy.org

Table 3: Reagents for the Reduction of the Nitro Group in this compound

Reducing AgentConditionsKey Features
Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni)Hydrogen gas, catalystGenerally high yielding and clean. khanacademy.org May also reduce other functional groups.
Metals in Acid (Fe/HCl, Sn/HCl, Zn/HCl)Metal, strong acidClassical and effective method. mdpi.com Requires neutralization during workup.
Tin(II) Chloride (SnCl₂)Acidic or neutral conditionsMilder reducing agent, can be more chemoselective. khanacademy.org
Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionCan be used for selective reduction of one nitro group in the presence of another. khanacademy.org

The reduction of the nitro group to an amino group transforms a strongly deactivating group into a strongly activating group for electrophilic aromatic substitution. mdpi.com This dramatically changes the reactivity of the pyrazine ring in subsequent reactions. Partial reduction of the nitro group can also lead to other nitrogen-containing functionalities such as nitroso and hydroxylamino derivatives, although these are generally less common synthetic targets.

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Pyrazine Core

The pyrazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the strongly electron-withdrawing nitro group. This electronic nature makes the ring generally unreactive towards electrophilic aromatic substitution. The amino group, being a strong activating group, would direct electrophiles to the ortho and para positions (positions 3 and 6). However, the deactivating effect of the nitro group and the pyrazine ring itself often outweighs the activating effect of the amino group, making electrophilic substitution challenging.

Conversely, the electron-deficient nature of the nitropyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . mt.com In this type of reaction, a nucleophile attacks the ring and displaces a leaving group. While this compound itself does not have a conventional leaving group, a related diazonium salt (as discussed in section 5.1.2) can undergo nucleophilic displacement of the diazonium group.

Furthermore, if a halogen atom were present on the ring, it would be activated towards nucleophilic displacement by the nitro group. For instance, in a hypothetical 3-halo-5-nitropyrazin-2-amine, the halogen at position 3 would be activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the pyrazine nitrogens. The amino group would also influence the regioselectivity of such a reaction.

Direct halogenation of this compound is not a straightforward reaction. The activating amino group would favor substitution, while the deactivating nitro group and pyrazine ring would hinder it. The reaction conditions would need to be carefully controlled to achieve selective halogenation. Given the activating nature of the amino group, halogenation, if it occurs, would be expected at the positions ortho or para to the amino group. byjus.com

Advanced Applications in Material Science and Other Non Clinical Fields

Role as a Synthetic Intermediate for Highly Functionalized Pyrazines

5-Nitropyrazin-2-amine serves as a crucial starting material for the synthesis of a wide array of more complex and highly functionalized pyrazine (B50134) derivatives. The presence of the nitro and amino groups provides reactive sites for a variety of chemical transformations. The amino group can act as a nucleophile, while the nitro group can be reduced to an amine, opening up further synthetic pathways. evitachem.comsmolecule.com

For instance, the amino group allows for nucleophilic substitution reactions, enabling the introduction of various functional moieties onto the pyrazine core. evitachem.com Furthermore, the reduction of the nitro group to an amino group transforms the molecule into a diamine, which can then be used in condensation polymerizations to create larger, more complex structures. This versatility makes this compound a key intermediate in the production of tailored pyrazine-based molecules for specific applications in materials science and other fields.

Integration into π-Conjugated Systems for Optoelectronic Materials

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. rsc.orgbeilstein-journals.org Pyrazine-containing compounds are of particular interest due to the electron-deficient nature of the pyrazine ring, which can facilitate intramolecular charge transfer (ICT) when combined with electron-donating groups. researchgate.net This push-pull electronic structure is a key characteristic of many functional optoelectronic materials. researchgate.net

The unique electronic properties of this compound, with its inherent electron-donating and electron-withdrawing substituents, make it a suitable candidate for incorporation into π-conjugated systems. These systems, characterized by alternating single and multiple bonds, allow for the delocalization of electrons across the molecule, which is essential for their optical and electronic properties. beilstein-journals.org While direct applications of this compound itself in optoelectronic devices are not extensively documented, its derivatives are explored for these purposes. The strategic modification of the amino and nitro groups allows for the fine-tuning of the electronic and optical properties of the resulting π-conjugated molecules. researchgate.net

Development of Pyrazine Ladder Polymers and Related Architectures

A significant application of functionalized pyrazines, derivable from precursors like this compound, is in the synthesis of ladder polymers. These are a special class of double-stranded polymers known for their exceptional thermal stability. google.com The structure of these polymers, resembling a ladder, provides a high degree of structural rigidity and resistance to degradation at elevated temperatures.

The synthesis of pyrazine ladder polymers often involves the condensation reaction of tetra-functional pyrazine monomers, such as tetraaminopyrazine, with tetracarboxylic acids or their dianhydrides. google.com While this compound is not a direct monomer for these polymers, its derivative, 2,3,5,6-tetraaminopyrazine, which can be conceptually derived through amination and reduction of nitropyrazines, is a key building block. google.com The resulting polyimide ladder polymers with a pyrazine nucleus exhibit remarkable thermal resistance, making them suitable for high-performance applications. google.com

Precursor in Design of Nitrogen-Rich Energetic Materials

In the field of energetic materials, there is a continuous search for compounds that offer high performance, good thermal stability, and reduced sensitivity to external stimuli. mdpi.comresearchgate.netresearchgate.net Nitrogen-rich compounds are particularly attractive because their decomposition often produces large volumes of nitrogen gas (N₂), a very stable molecule, which contributes to a high energy release. mdpi.comfrontiersin.org

This compound, containing both a nitro group (an energetic functional group) and a nitrogen-rich heterocyclic pyrazine ring, serves as a valuable precursor in the design of novel energetic materials. mdpi.comfrontiersin.org The nitro group significantly enhances the oxygen balance and detonation performance of energetic compounds. mdpi.com

Design Principles for Molecular Stability and Structure

The design of stable and effective energetic materials relies on several key principles at the molecular level. A crucial factor is the presence of strong intermolecular interactions, such as hydrogen bonding, and the formation of stable, planar molecular structures. rsc.orgresearchgate.net The amino group in this compound can participate in hydrogen bonding, which can contribute to the stability of the resulting energetic materials. rsc.org

Furthermore, the pyrazine ring itself, being an aromatic system, provides a stable core structure. The introduction of multiple nitro and amino groups onto this ring, a common strategy in the design of energetic materials, can lead to highly stable compounds. For example, 2,6-diamino-3,5-dinitropyrazine (B3353006), a related compound, exhibits a layered, graphite-like packing structure held together by intermolecular hydrogen bonds, contributing to its high thermal stability. researchgate.net The principles of creating push-pull electronic systems and maximizing hydrogen bonding are central to designing next-generation energetic materials with a balance of performance and stability. researchgate.net

Applications in Analytical Chemistry as a Target Analyte or Derivatizing Agent

In analytical chemistry, derivatization is a technique used to chemically modify a compound to make it more suitable for analysis, often by enhancing its detectability. researchgate.net This can involve attaching a chromophore for UV-visible detection or a fluorophore for fluorescence detection. researchgate.netlibretexts.org

While specific applications of this compound as a derivatizing agent are not widely reported, its structural features suggest potential in this area. The amino group is a common functional group targeted in derivatization reactions. libretexts.org For example, it could potentially react with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form highly fluorescent products, enabling sensitive detection by high-performance liquid chromatography (HPLC). libretexts.org

Conversely, as a pyrazine derivative, this compound or its metabolites could be target analytes in various analytical methods, for instance, in environmental or biological monitoring. Pyrazine derivatives are known to be used in assessing renal function, where their hydrophilic nature and ability to absorb and emit light are utilized. google.com The specific analytical methods would depend on the matrix and the concentration of the analyte.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of nitrogen-containing heterocyclic compounds. Future research into the synthesis of 5-Nitropyrazin-2-amine is expected to focus on developing more environmentally benign and efficient methods.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, increase yields, and often allows for the use of less hazardous solvents compared to conventional heating methods. rasayanjournal.co.in For the synthesis of pyrazole (B372694) derivatives, for instance, microwave irradiation has been shown to reduce reaction times from hours or even days to mere minutes. researchgate.net The application of microwave technology to the synthesis of this compound could offer similar advantages, leading to a more sustainable and economical production process. rasayanjournal.co.in

Another key area of development is biocatalysis . The use of enzymes to catalyze chemical reactions offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net For example, aldoxime dehydratases have been engineered for the scalable synthesis of aromatic nitriles under mild conditions, avoiding the energy-intensive and environmentally unfriendly processes typically used in industry. nih.gov Research into identifying or engineering enzymes capable of catalyzing the synthesis of this compound or its precursors could lead to significantly greener synthetic routes. biointerfaceresearch.com These biocatalytic methods often operate in aqueous media and at ambient temperatures, further reducing the environmental impact. researchgate.net

Furthermore, the exploration of sonochemistry , which utilizes ultrasound to initiate and enhance chemical reactions, presents another green alternative. Sonochemical methods can lead to high yields in short reaction times using water as a solvent, making it a significantly "greener" approach compared to classical heating methods. nih.gov The development of a sonochemical protocol for this compound could contribute to a more sustainable chemical industry.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, use of greener solvents. rasayanjournal.co.in
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources. researchgate.netnih.gov
SonochemistryShort reaction times, use of water as a solvent, high yields. nih.gov

Advanced Computational Modeling for Complex Material Interactions

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and properties of molecules. For this compound, advanced computational modeling can provide profound insights into its behavior and guide the design of new materials.

DFT calculations can be employed to determine the optimized geometry, vibrational frequencies, and electronic properties of this compound. Such studies on similar molecules, like 2-amino-3-methyl-5-nitropyridine, have successfully correlated theoretical calculations with experimental data from FT-IR and FT-Raman spectroscopy. This allows for a detailed understanding of the molecule's fundamental vibrational modes.

Furthermore, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can elucidate the molecule's electronic absorption properties and predict its reactivity. The distribution of electron density and the mapping of the molecular electrostatic potential (MEP) can identify the chemically reactive sites within the this compound molecule, which is crucial for predicting its interaction with other molecules and materials.

The application of these computational methods can be extended to model the interactions of this compound with other materials, such as metal surfaces or within a crystal lattice. This can help in understanding and predicting the properties of composite materials or co-crystals containing this compound. For instance, modeling the interaction of this compound with metal ions can aid in the design of novel coordination complexes with specific electronic or magnetic properties.

Computational MethodApplication to this compound
Density Functional Theory (DFT)Optimization of molecular geometry, calculation of vibrational frequencies, determination of electronic properties (HOMO, LUMO).
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra.
Molecular Electrostatic Potential (MEP)Identification of reactive sites and prediction of intermolecular interactions.

Exploration of Novel Material Science and Analytical Applications

The unique chemical structure of this compound, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a pyrazine (B50134) ring, makes it a promising candidate for various applications in material science and analytical chemistry.

Material Science Applications:

Energetic Materials: Nitrogen-rich heterocyclic compounds containing nitro groups are often investigated for their potential as energetic materials. mdpi.com The presence of the nitro group in this compound contributes to a high heat of formation and oxygen balance, which are key characteristics of energetic compounds. mdpi.com Future research could focus on the synthesis and characterization of energetic salts or co-crystals of this compound to develop new high-performance and insensitive energetic materials. researchgate.netnih.gov

Metal Complexes and Ligands: The amine group and the nitrogen atoms in the pyrazine ring of this compound can act as coordination sites for metal ions. biointerfaceresearch.com A Schiff base ligand derived from the similar compound 5-nitropyridine-2-amine has been shown to form stable complexes with Cu(II) and Zn(II). nih.gov This suggests that this compound could be used to synthesize novel metal complexes with interesting catalytic, magnetic, or optical properties. rasayanjournal.co.in These complexes could find applications in areas such as catalysis and materials with specific electronic functionalities.

Functional Organic Materials: As a functionalized aromatic amine, this compound can serve as a versatile building block in the synthesis of more complex organic materials. enamine.netchemrxiv.org Its structure can be incorporated into polymers or larger molecular architectures to create materials with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net

Analytical Applications:

The presence of the nitroaromatic and amine functionalities in this compound suggests its potential utility in various analytical applications.

Analytical Reagents: The compound could be utilized as a chromogenic reagent for the detection of specific analytes. The formation of colored complexes with metal ions or the derivatization of other molecules could form the basis of spectrophotometric or chromatographic detection methods.

Standards for Analytical Methods: Given the increasing concern over nitroaromatic and nitrosamine (B1359907) impurities in various products, there is a need for robust analytical methods for their detection and quantification. researchgate.netnih.gov this compound could serve as a reference standard in the development and validation of such methods, which often employ techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The development of sensitive and selective analytical methods for this compound itself is also an important area of future research. cdc.gov

Application AreaPotential Role of this compound
Energetic MaterialsAs a component of high-energy, low-sensitivity materials. researchgate.netmdpi.comnih.gov
Metal ComplexesAs a ligand for the synthesis of novel coordination compounds. rasayanjournal.co.innih.govbiointerfaceresearch.com
Functional Organic MaterialsAs a building block for materials with specific electronic and optical properties. enamine.netchemrxiv.orgresearchgate.net
Analytical ChemistryAs a chromogenic reagent or an analytical standard for method development. researchgate.netnih.govcdc.gov

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) aid in metabolic studies of this compound?

  • Methodological Answer : Synthesize ¹⁵N-labeled analogs via nitration with ¹⁵NO₂ sources. Track metabolic pathways using LC-MS with stable isotope tracing. Compare pharmacokinetics (e.g., AUC, Cmax) in rodent models to unlabeled compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.